molecular formula C13H9F3INO5S B1645045 (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate CAS No. 905718-45-8

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

Cat. No.: B1645045
CAS No.: 905718-45-8
M. Wt: 475.18 g/mol
InChI Key: OPSOSRFTIUMCJF-UHFFFAOYSA-M
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Description

“(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate” is a chemical compound with the CAS Number: 905718-45-8 . It is also known as "(4-Nitrophenyl)phenyliodonium triflate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H9F3INO5S . The molecular weight is 475.18 g/mol . The SMILES string representation is [O-]S(=O)(=O)C(F)(F)F.[O-]N+C1=CC=C([I+]C2=CC=CC=C2)C=C1 .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a carbon composition of 32.04-33.68% . It is classified as an oxidant .

Scientific Research Applications

Lewis Acid Catalysis

One of the key applications of related trifluoromethanesulfonate compounds is in Lewis acid catalysis. Scandium trifluoromethanesulfonate, for instance, has been demonstrated as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and mixed anhydrides, as well as for the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This methodology is highly effective for selective macrolactonization of omega-hydroxy carboxylic acids, showcasing the potential utility of related iodonium trifluoromethanesulfonate compounds in similar catalytic processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Nucleophilic Substitution Reactions

Iodonium salts derived from (4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate are valuable intermediates in nucleophilic substitution reactions. For example, phenyliodonium bis(fluorosulfonyl)methylide and phenyliodonium bis(trifluoromethylsulfonyl)methylide, when converted to their triflate forms, engage in reactions with nucleophiles like thiophenol derivatives and thiocyanates, leading to the formation of strong CH acids. This underscores the utility of such iodonium triflates in synthetic chemistry for generating highly reactive intermediates that can undergo further transformation (Maletina, Orda, & Yagupolskii, 1995).

Photoinitiation

This compound derivatives have been explored for their photoinitiating capabilities in polymer chemistry. For instance, {4-[4-p-nitrobenzoyl(thiophenyl) phenyl]} phenyl iodonium hexafluorophosphate, a related compound, has been synthesized and tested for its photoinitiability. The research in this area highlights the potential of nitrophenyl iodonium salts in initiating polymerization reactions upon exposure to light, a process critical in the development of advanced materials and coatings (Cheng De-jun, 2008).

Trifluoromethylating Agents

Related compounds have also been developed as novel electrophilic trifluoromethylating agents. These agents demonstrate the ability to react under mild conditions with various aromatic compounds, leading to the introduction of trifluoromethyl groups. This is particularly relevant in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group is valued for its ability to modulate the biological activity of molecules (Yang, Kirchmeier, & Shreeve, 1998).

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

(4-nitrophenyl)-phenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9INO2.CHF3O3S/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSOSRFTIUMCJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3INO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905718-45-8
Record name (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
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(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
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(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
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(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 5
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 6
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

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